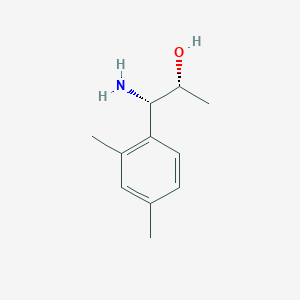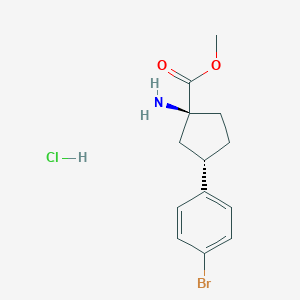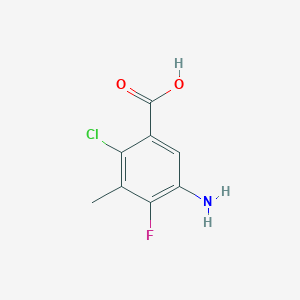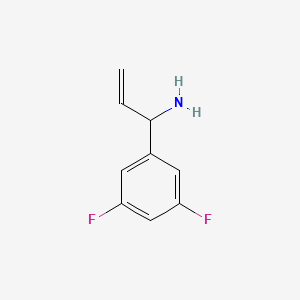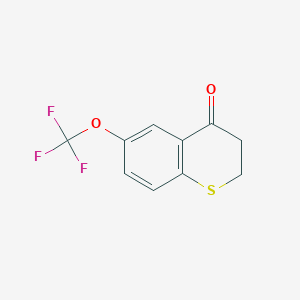
6-(Trifluoromethoxy)thiochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)thiochroman-4-one: is a chemical compound with the molecular formula C10H7F3O2S and a molecular weight of 248.22 g/mol . It belongs to the class of thiochromanones, which are sulfur-containing heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)thiochroman-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethoxy)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiochromanones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 6-(Trifluoromethoxy)thiochroman-4-one serves as a valuable intermediate in the synthesis of various biologically active compounds.
Biology and Medicine: This compound has shown potential as an antileishmanial agent, with derivatives exhibiting significant activity against Leishmania parasites. It also demonstrates low cytotoxicity, making it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethoxy)thiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the parasite’s death .
Comparación Con Compuestos Similares
Thiochroman-4-one: Lacks the trifluoromethoxy group but shares the core thiochromanone structure.
Chroman-4-one: Similar structure but contains an oxygen atom instead of sulfur.
Thiochromanone Thiosemicarbazone Analogues: Functionalized at the C-6 position and evaluated as inhibitors of cathepsins.
Uniqueness: 6-(Trifluoromethoxy)thiochroman-4-one stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogues .
Propiedades
Fórmula molecular |
C10H7F3O2S |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)15-6-1-2-9-7(5-6)8(14)3-4-16-9/h1-2,5H,3-4H2 |
Clave InChI |
JETIWNNXGUTWJK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C1=O)C=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


